
(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an amino acid moiety, and a thioether linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the thioether linkage, and the coupling of the amino acid moiety. Common reagents used in these reactions include cyclopropanecarboxylic acid derivatives, thiols, and amino acids. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and may require specific temperature and pH conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or the thioether linkage.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced cyclopropane derivatives, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is being explored for its potential therapeutic applications. Its unique structure and reactivity may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis, catalysis, and other industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid
- (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid analogs
- Cyclopropane-containing amino acids
- Thioether-linked amino acids
Uniqueness
The uniqueness of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid lies in its combination of a cyclopropane ring, a thioether linkage, and an amino acid moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the cyclopropane ring can enhance the compound’s stability and reactivity, while the thioether linkage can provide additional sites for chemical modification.
Eigenschaften
Molekularformel |
C16H26N2O5S |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11-/m0/s1 |
InChI-Schlüssel |
DHSUYTOATWAVLW-MMURARSESA-N |
Isomerische SMILES |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C |
Kanonische SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)
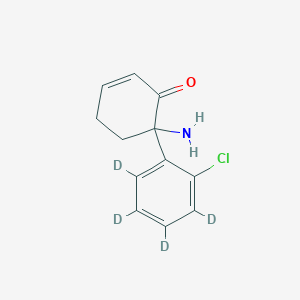
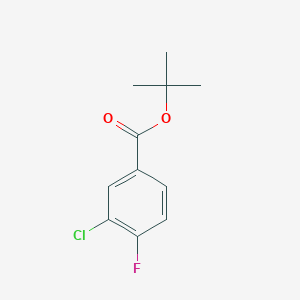
![[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B13451189.png)
![Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride](/img/structure/B13451190.png)
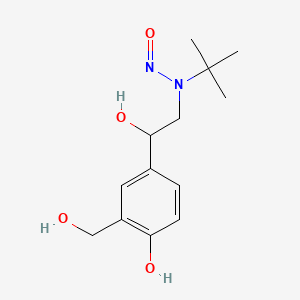
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone](/img/structure/B13451209.png)
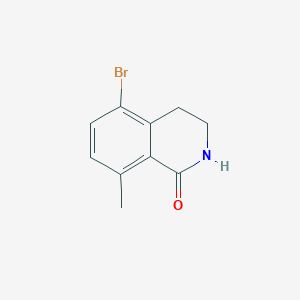
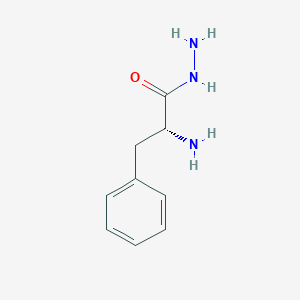
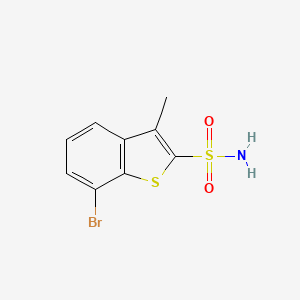
![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)

